

comparing the photocatalytic activity of doped vs undoped carbon nitride

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Doped Carbon Nitride: A Leap Forward in Photocatalytic Efficiency

A comprehensive analysis of doped versus undoped graphitic carbon nitride (g-C3N4) reveals that elemental doping significantly enhances photocatalytic activity across various applications, including hydrogen evolution, CO2 reduction, and pollutant degradation. This advancement is largely attributed to improved visible-light absorption, enhanced charge separation, and increased surface area.

Graphitic carbon nitride (g-C3N4), a metal-free polymer semiconductor, has garnered significant attention in photocatalysis due to its low cost, high stability, and suitable band structure.[1] However, pristine g-C3N4 suffers from limitations such as rapid recombination of photogenerated electron-hole pairs, a limited visible-light response, and a low surface area, which collectively hinder its photocatalytic efficiency.[2][3] To overcome these drawbacks, researchers have explored elemental doping as a key strategy to modify the electronic and structural properties of g-C3N4, leading to substantially improved performance.[2][4]

Enhanced Performance Across Key Applications: A Quantitative Comparison

The introduction of dopants, including metals and non-metals, has been shown to be a highly effective method for boosting the photocatalytic capabilities of g-C3N4. The following tables summarize the quantitative improvements observed in various studies.



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Photocatalytic Hydrogen Evolution

Doping has been demonstrated to significantly increase the rate of hydrogen production from water splitting. For instance, co-doping with sulfur and potassium resulted in a hydrogen evolution rate 98 times higher than that of pristine g-C3N4.[5]



Photocat alyst	Dopant(s)	H2 Evolution Rate (µmol g ⁻¹ h ⁻¹)	Sacrificial Agent	Co- catalyst	Light Source	Referenc e
Pristine g- C3N4	-	300	Triethanola mine (TEOA)	3 wt% Pt	Xe lamp (λ ≥ 395 nm)	[6]
Urea- derived g- C3N4	-	3300	Triethanola mine (TEOA)	3 wt% Pt	Xe lamp (λ ≥ 395 nm)	[6]
S-doped g- C3N4 (0.3SCN)	Sulfur	~2400 (approx. 8x pristine)	Triethanola mine (TEOA)	in situ Pt	Visible light	[7]
K-doped g- C3N4	Potassium	~13x pristine	Triethanola mine (TEOA)	Not specified	Visible light	[8]
S, K co- doped g- C3N4	Sulfur, Potassium	8780 (98x pristine)	Not specified	Not specified	Visible light	[5]
P-doped g- C3N4 tube (P-CNT)	Phosphoru s	2749.3	Not specified	Not specified	Not specified	[9]
NH3-CN-P	Phosphoru s, Nitrogen defects	11310	Not specified	Not specified	Not specified	[10]
La, Co co- doped g- C3N4	Lanthanum , Cobalt	250	Not specified	Not specified	Visible light	[8]

Photocatalytic CO2 Reduction



Doping has also proven effective in enhancing the conversion of CO2 into valuable fuels like CO and CH4. For example, P and S co-doping extended the light absorption of g-C3N4 into the near-infrared region, significantly boosting the CO yield.[11]

Photocat alyst	Dopant(s)	Product	Yield (μmol g ⁻¹ h ⁻¹)	Sacrificial Agent	Light Source	Referenc e
Pristine g- C3N4 (GCN)	-	СО	6.2	Not specified	Full- spectrum	[11]
P, S co- doped g- C3N4 (PSCN)	Phosphoru s, Sulfur	со	92.5	Not specified	Full- spectrum	[11]
P-doped inverse opal g- C3N4 (P- IO CN)	Phosphoru s	со	31.22	Not specified	Not specified	[5]
Co ²⁺ doped TiO2/g- C3N4	Cobalt	со	290	Triethanola mine (TEOA)	> 350 nm	[5][12]
C, O codoped g- C3N4 (OCCNx)	Carbon, Oxygen	СО	34.97	None	Not specified	[13]

Photocatalytic Degradation of Organic Pollutants

The efficiency of g-C3N4 in breaking down organic pollutants is markedly improved through doping. For instance, Fe-doped g-C3N4 exhibited a 98.59% degradation of Brilliant Blue dye, a significant increase from the 7.6% achieved by its undoped counterpart.[14][15]



Photocat alyst	Dopant(s)	Pollutant	Degradati on Efficiency (%)	Time (min)	Light Source	Referenc e
Pristine g- C3N4	-	Brilliant Blue	7.6	Not specified	Not specified	[14][15]
15 wt% Fedoped g-C3N4	Iron	Brilliant Blue	98.59	Not specified	Not specified	[14][15]
P-doped g- C3N4 (0.1 PCN)	Phosphoru s	Trimethopri m (TMP)	> 99	90	405 nm LED	[16]
Ag, B co- doped g- C3N4	Silver, Boron	Rhodamine B (RhB)	85	60	Not specified	[4]

The Underlying Mechanisms of Enhancement

The superior performance of doped g-C3N4 can be attributed to several key factors:

- Narrowed Bandgap and Extended Light Absorption: Doping introduces new energy levels
 within the bandgap of g-C3N4, reducing the bandgap energy.[11][15] This allows the material
 to absorb a broader spectrum of visible and even near-infrared light, leading to the
 generation of more electron-hole pairs.[11]
- Improved Charge Separation and Transfer: Dopants can act as electron traps, effectively separating the photogenerated electrons and holes and suppressing their recombination.[17]
 [18] This increased charge carrier lifetime allows more electrons and holes to participate in photocatalytic reactions.
- Increased Surface Area and Active Sites: The synthesis process for doped g-C3N4 can lead
 to materials with higher specific surface areas and more porous structures.[4][7] This
 provides more active sites for the adsorption of reactants and facilitates the photocatalytic
 process.



Experimental Methodologies

The synthesis of both doped and undoped g-C3N4, along with the evaluation of their photocatalytic activity, follows established experimental protocols.

Synthesis of Pristine Graphitic Carbon Nitride (g-C3N4)

A common method for synthesizing pristine g-C3N4 is through the thermal polymerization of nitrogen-rich precursors.[16]

Protocol:

- Place a specific amount (e.g., 5.0 g) of melamine in a crucible with a lid.
- Calcine the melamine in a muffle furnace at a specific temperature (e.g., 550 °C) for a set duration (e.g., 4 hours) in a static air atmosphere.
- Allow the crucible to cool down to room temperature naturally.
- The resulting pale orange-yellow powder is collected as pristine g-C3N4.[16]

Synthesis of Doped Graphitic Carbon Nitride

Doped g-C3N4 is typically synthesized by adding the dopant precursor to the g-C3N4 precursor before the thermal polymerization process.

Example Protocol (Phosphorus-doped q-C3N4):

- A mixture of melamine and a phosphorus source (e.g., sodium hypophosphite) is ground together.
- The mixture is then subjected to a similar thermal polymerization process as the pristine g-C3N4. The specific temperatures and times may be optimized for the particular dopant.[16]

Example Protocol (Sulfur-doped g-C3N4):

• Sulfur-doped g-C3N4 can be prepared by the pyrolysis of thiourea.[19]



 The thiourea is heated in a furnace to a specified temperature to induce polymerization and doping.

Example Protocol (Iron-doped g-C3N4):

 Fe-doped g-C3N4 can be prepared by the thermal polycondensation of a mixture of melamine and an iron salt (e.g., ferric chloride).[14][15]

Evaluation of Photocatalytic Activity

The performance of the photocatalysts is assessed through various experiments depending on the target application.

Photocatalytic Hydrogen Evolution:

- A specific amount of the photocatalyst (e.g., 60 mg) is suspended in an aqueous solution containing a sacrificial agent (e.g., 30 vol% triethanolamine).[7]
- A co-catalyst, such as platinum, is often deposited in situ by adding a precursor like H2PtCl6.
 [7]
- The suspension is placed in a reactor and irradiated with a light source (e.g., a Xe lamp with a specific cutoff filter for visible light).
- The amount of hydrogen gas produced is periodically measured using a gas chromatograph.

Photocatalytic CO2 Reduction:

- The photocatalyst is placed in a closed gas-circulation system.
- A mixture of CO2 and water vapor is introduced into the system.
- The system is irradiated with a light source (e.g., a halogen lamp).
- The gaseous products, such as CO and CH4, are analyzed using a gas chromatograph.[12]

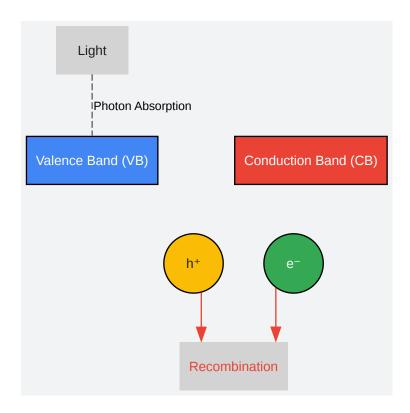
Photocatalytic Degradation of Organic Pollutants:



- The photocatalyst is dispersed in an aqueous solution of the target pollutant (e.g., Rhodamine B, Brilliant Blue, Trimethoprim).
- The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium.
- The solution is then irradiated with a light source (e.g., a 405 nm LED).
- The concentration of the pollutant is measured at regular intervals using a UV-Vis spectrophotometer to determine the degradation rate.[16]

Visualizing the Mechanisms

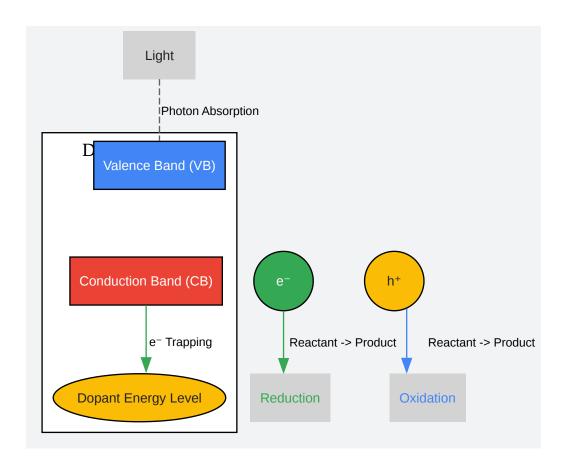
The following diagrams illustrate the fundamental processes involved in the photocatalytic activity of undoped and doped carbon nitride, as well as a typical experimental workflow.



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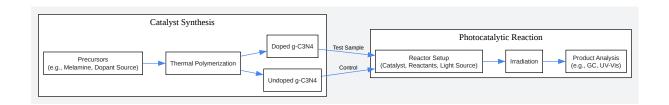
Caption: Charge generation and recombination in undoped g-C3N4.





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Caption: Enhanced charge separation in doped g-C3N4.



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Caption: General experimental workflow for comparison.



In conclusion, the strategic doping of graphitic carbon nitride represents a pivotal advancement in the field of photocatalysis. The resulting materials exhibit significantly enhanced performance in critical environmental and energy applications. The improved light harvesting, efficient charge separation, and increased surface area collectively contribute to this leap in photocatalytic efficiency, paving the way for the development of more effective and sustainable technologies.

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References

- 1. Element-doped graphitic carbon nitride: confirmation of doped elements and applications -Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00264C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Efficient Photocatalytic H2 Evolution from Water using Visible Light and Structure-Controlled Graphitic Carbon Nitride PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Recent Progress in Doped g-C3N4 Photocatalyst for Solar Water Splitting: A Review [frontiersin.org]
- 9. One-Dimensional P-Doped Graphitic Carbon Nitride Tube: Facile Synthesis, Effect of Doping Concentration, and Enhanced Mechanism for Photocatalytic Hydrogen Evolution -PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]



- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Metal-doped carbon nitride: an all-in-one photocatalyst EES Catalysis (RSC Publishing)
 DOI:10.1039/D3EY00123G [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
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